tert-Butyl(triethoxy)silane

Description

Significance and Contemporary Research Landscape of Organoalkoxysilanes

Organoalkoxysilanes, with the general formula R-[Si-(OR')3]n, are a class of organic-inorganic hybrid precursors that have garnered substantial interest in the scientific community. researchgate.net These compounds serve as versatile building blocks in the synthesis of a wide array of materials due to the dual nature of their functionality. researchgate.netzmsilane.com The alkoxy groups (OR') are hydrolyzable, meaning they can react with water to form silanol (B1196071) (Si-OH) groups. zmsilane.comspecialchem.com These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks, the backbone of silicones and silica-based materials. dakenchem.commdpi.com

The organic functional group (R) provides a way to tailor the chemical and physical properties of the final material. researchgate.net This group can be non-reactive, like an alkyl or aryl group, imparting properties such as hydrophobicity, or it can be a reactive group like an amine, epoxy, or vinyl group, which can participate in further chemical reactions. mdpi.com This adaptability makes organoalkoxysilanes crucial as coupling agents to improve adhesion between inorganic substrates (like glass or metal oxides) and organic polymers. zmsilane.comspecialchem.com

The contemporary research landscape for organoalkoxysilanes is vast and dynamic. They are fundamental to the sol-gel process, a wet-chemical technique used to fabricate ceramics and glasses at low temperatures. rsc.org In materials science, they are used to create advanced coatings with properties like scratch resistance, corrosion protection, and self-cleaning surfaces. zmsilane.comdakenchem.com Furthermore, there is growing research into their application in high-tech fields such as electronics for creating protective layers on circuits, and in biomedicine for surface modification of implants and for creating drug delivery systems. dakenchem.comrsc.org The ability to functionalize nanoparticles with organoalkoxysilanes is also a burgeoning area, aiming to improve their dispersion and compatibility in polymer composites and for targeted applications in medicine. researchgate.netmdpi.com

Unique Structural and Electronic Attributes of tert-Butyl(triethoxy)silane for Academic Inquiry

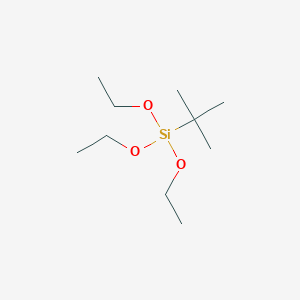

The academic interest in this compound stems directly from its distinct molecular architecture. The molecule features a tetrahedral silicon atom at its core, bonded to three ethoxy groups and one tert-butyl group. smolecule.com

Structural Attributes:

Steric Hindrance: The most significant feature of this compound is the presence of the bulky tert-butyl group (–C(CH₃)₃). smolecule.com This group exerts considerable steric hindrance around the silicon atom. This steric bulk has several important consequences for its reactivity. It slows down the rate of hydrolysis and condensation of the ethoxy groups compared to less hindered silanes like tetraethoxysilane. tno.nl This controlled reactivity is highly desirable in applications where a slower, more manageable reaction rate is needed, such as in the controlled formation of thin films or specific polymeric structures. The steric bulk also enhances the thermal stability of the compound. smolecule.com

Electronic Attributes:

Inductive Effect: The tert-butyl group is an electron-donating group through an inductive effect. This subtle electronic push towards the silicon atom can influence the reactivity of the Si-O bonds.

Polarized Bonds: The three ethoxy groups (–OCH₂CH₃) contain highly electronegative oxygen atoms, which create polar Si-O bonds. This polarity makes the silicon atom susceptible to nucleophilic attack, which is the initial step in the hydrolysis reaction. smolecule.com However, as mentioned, the steric shield of the tert-butyl group modulates this reactivity. smolecule.com

These combined structural and electronic features make this compound a fascinating subject for academic study. It serves as an excellent model compound for investigating the interplay between steric and electronic effects in the sol-gel process. Researchers can use it to systematically study how steric hindrance affects the kinetics of hydrolysis and condensation, and ultimately the structure and properties of the resulting silica-based materials. researchgate.net Furthermore, the tert-butyl group can act as a "protecting group" in organic synthesis, allowing chemical transformations to be carried out on other parts of a molecule without affecting the reactive silane (B1218182) moiety. smolecule.com

Current Research Gaps and Future Perspectives in the Field

Despite the extensive use and study of organoalkoxysilanes, several research gaps and exciting future perspectives remain. A primary challenge is achieving precise control over the three-dimensional structure of the resulting polysiloxane networks. mdpi.com While the kinetics of hydrolysis and condensation are generally understood, predicting and controlling the final architecture of complex, multifunctional materials remains an area of active investigation. researchgate.net

Current Research Gaps:

Predictive Modeling: There is a need for more sophisticated computational models that can accurately predict how the structure of the organoalkoxysilane precursor (including steric and electronic effects) translates into the macroscopic properties of the final material.

"Green" Synthesis and Processing: Many synthesis routes for organoalkoxysilanes and their subsequent processing involve organic solvents and catalysts that are not environmentally friendly. researchgate.net Developing greener synthesis methods and using water-based systems for sol-gel processing are important goals.

Interfacial Chemistry: A deeper understanding of the chemistry at the interface between the organosilane layer and the substrate is needed to optimize adhesion and long-term stability in composites and coatings. researchgate.net

Multi-functional Materials: While creating materials with one or two specific properties is well-established, designing and synthesizing materials that integrate multiple, often competing, functionalities (e.g., being both hydrophobic and conductive) is a significant challenge.

Future Perspectives:

Smart Materials: A major future direction is the development of "smart" or "intelligent" materials that can respond to external stimuli like light, pH, or temperature. Organoalkoxysilanes with responsive organic groups are key to creating such materials for applications like targeted drug delivery, self-healing coatings, and sensors. researchgate.net

Bio-inspired Materials: Nature provides many examples of complex, hierarchically structured materials. Researchers are looking to mimic these biological systems (biomineralization) using organoalkoxysilanes to create advanced materials with superior properties.

Energy and Sustainability: Organoalkoxysilanes are expected to play a larger role in sustainable technologies. This includes developing more efficient and stable materials for solar cells, membranes for energy-efficient separations (like water purification and carbon capture), and lightweight composites for fuel-efficient vehicles. mdpi.comtno.nl

Advanced Organic Synthesis: The use of organoalkoxysilanes as intermediates and reagents in complex organic synthesis is continually evolving, with new catalytic systems being developed to create novel carbon-silicon bonds and stereoselective transformations. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHKQZNVUOPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619569 | |

| Record name | tert-Butyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-66-8 | |

| Record name | tert-Butyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Tert Butyl Triethoxy Silane

Direct Synthesis from Halosilane Precursors

The direct synthesis of tert-Butyl(triethoxy)silane often commences from readily available halosilane precursors. These methods are foundational and widely practiced in both laboratory and industrial settings.

Esterification of tert-Butyl(trichloro)silane with Ethanol (B145695)

t-BuSiCl₃ + 3 EtOH → t-BuSi(OEt)₃ + 3 HCl

This process is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reaction is often performed in an inert solvent to control the reaction temperature and facilitate handling of the reactants and products.

| Reactant | Role | Stoichiometry |

| tert-Butyl(trichloro)silane | Silicon source | 1 equivalent |

| Ethanol | Ethoxy source | ≥ 3 equivalents |

| Tertiary Amine | HCl scavenger | ≥ 3 equivalents |

Grignard-Type or Organolithium Approaches to tert-Alkylsilanes

Alternative direct methods involve the use of powerful organometallic reagents such as Grignard reagents or organolithium compounds. organic-chemistry.orgresearchgate.net These approaches are particularly useful for creating the silicon-carbon bond.

In a typical Grignard-based synthesis, a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), is reacted with a trialkoxysilane or a silicon tetrahalide. google.comgelest.com For instance, the reaction of t-BuMgCl with tetraethoxysilane (TEOS) yields this compound. chembk.comchembk.com The reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgelest.com One of the challenges with this method is controlling the degree of alkylation, as the reaction can potentially proceed to form di- and tri-tert-butylated silanes. researchgate.net Low temperatures are often employed to favor the formation of the mono-substituted product. organic-chemistry.orgresearchgate.net

Similarly, organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), can be used. wikipedia.orgnih.gov These reagents are generally more reactive than their Grignard counterparts and can react with silicon tetrachloride or tetraethoxysilane to form the desired product. wikipedia.orgprepchem.com The high reactivity of organolithium reagents necessitates careful control of reaction conditions, including low temperatures (e.g., -78 °C), to prevent side reactions and over-alkylation. organic-chemistry.orgresearchgate.netprepchem.com

| Reagent Type | Silicon Precursor | Key Conditions |

| Grignard Reagent (t-BuMgCl) | Tetraethoxysilane (TEOS) | Ethereal solvent (THF), controlled temperature |

| Organolithium Reagent (t-BuLi) | Silicon Tetrachloride (SiCl₄) | Low temperature (-78 °C), inert atmosphere |

Catalytic and High-Efficiency Synthetic Strategies

To enhance the efficiency, selectivity, and sustainability of this compound synthesis, catalytic methods and process intensification techniques have been developed.

Metal-Catalyzed Approaches for Trialkoxysilane Formation

Metal catalysts play a crucial role in modern organic synthesis, and the formation of trialkoxysilanes is no exception. Transition metal-catalyzed reactions, such as the Hiyama cross-coupling, can be adapted for the synthesis of aryltrialkoxysilanes, and similar principles can be applied to alkylsilanes. mdpi.com Palladium complexes, for example, have been shown to catalyze the coupling of organic halides with trialkoxysilanes. mdpi.com

Another significant catalytic route is the direct synthesis of trialkoxysilanes from silicon metal and an alcohol in the presence of a copper catalyst. google.com This process, often referred to as the Direct Process or Rochow Reaction, is typically performed in a slurry reactor at elevated temperatures. google.com While highly efficient for some trialkoxysilanes, its application to the synthesis of this compound would involve the reaction of silicon with ethanol and a source of the tert-butyl group, which can be challenging to control.

More recently, the use of solid acid catalysts, such as zeolites and montmorillonites, has been explored for the production of alkoxysilanes. google.com These catalysts can facilitate the reaction between an ethoxy- or methoxysilane (B1618054) and an alcohol to exchange alkoxy groups, potentially offering a route to this compound from a more readily available tert-butyl(trimethoxy)silane. google.com

Optimized Reaction Conditions and Process Intensification Techniques (e.g., Microwave Irradiation for Analogous Silanes)

Process intensification aims to develop smaller, more efficient, and safer chemical processes. researchgate.netresearchgate.net For the synthesis of silanes, several techniques have shown promise.

Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to the preparation of various organosilicon compounds, including silsesquioxanes and C/SiO₂ composites, from alkoxysilane precursors. oup.comnih.gov This technique can significantly accelerate reaction rates and improve yields. oup.comnih.gov For instance, the microwave-assisted sol-gel reaction of methyltrimethoxysilane (B3422404) has been shown to rapidly produce octamethylsilsesquioxane (B100524) in good yield. oup.com The application of microwave irradiation to the esterification of tert-butyl(trichloro)silane or the catalytic formation of this compound could lead to more efficient and environmentally friendly synthetic protocols. google.comresearchgate.net Studies have shown that microwave irradiation can promote the reaction between an alkoxysilane and an alcohol in the presence of a solid acid catalyst. google.com

Reactive Distillation: Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. researchgate.net This can lead to increased conversion, improved selectivity, and energy savings. researchgate.netresearchgate.net While not specifically documented for this compound, this technique has been explored for the production of other silanes and for the purification of related compounds like ethyl tertiary butyl ether. researchgate.netdntb.gov.uaresearchgate.net The continuous removal of the hydrochloric acid byproduct in the esterification of tert-butyl(trichloro)silane via reactive distillation could potentially enhance the reaction rate and yield.

| Technique | Principle | Potential Application to this compound Synthesis |

| Microwave Irradiation | Rapid heating through dielectric polarization | Accelerated esterification or catalytic reactions. google.comresearchgate.net |

| Reactive Distillation | Simultaneous reaction and separation | Enhanced conversion by continuous removal of byproducts. researchgate.net |

Purification and Characterization of Synthetic Intermediates and Final Product

The isolation and characterization of this compound and its synthetic intermediates are crucial steps to ensure the purity and identity of the final product.

Purification: Following the synthesis, the crude product mixture typically contains the desired silane (B1218182), unreacted starting materials, byproducts, and the solvent. The primary method for purifying this compound is fractional distillation. google.com The significant difference in boiling points between the product and potential impurities, such as ethanol, triethylamine hydrochloride, and higher-boiling siloxane oligomers, allows for effective separation.

In cases where non-volatile impurities are present, filtration may be employed as an initial purification step. wiley-vch.de For laboratory-scale preparations, column chromatography on silica (B1680970) gel can be a viable purification method, although care must be taken to avoid hydrolysis of the alkoxysilane on the stationary phase. mdpi.comorgsyn.org The addition of a small amount of ethanol to the eluent can help to mitigate this issue. mdpi.com

Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organosilicon compounds. nih.govrsc.org The ¹H NMR spectrum of this compound would show characteristic signals for the tert-butyl protons and the ethoxy protons, with specific chemical shifts and coupling patterns. researchgate.net The integration of these signals provides quantitative information about the ratio of these groups. ¹³C NMR provides information about the carbon skeleton of the molecule. spectrabase.com ²⁹Si NMR spectroscopy can also be employed to directly observe the silicon environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgysu.edu The spectrum of this compound would exhibit characteristic absorption bands for Si-O-C and C-H bonds. The disappearance of the Si-Cl band (in the case of synthesis from tert-butyl(trichloro)silane) would indicate the completion of the reaction.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. rsc.org

Elemental Analysis: Elemental analysis can be used to determine the empirical formula of the compound, providing a final confirmation of its purity and composition. rsc.org

| Technique | Information Obtained |

| Fractional Distillation | Separation based on boiling point differences. google.com |

| Column Chromatography | Separation based on polarity. mdpi.com |

| NMR Spectroscopy | Detailed structural information (¹H, ¹³C, ²⁹Si). nih.govrsc.org |

| IR Spectroscopy | Identification of functional groups. rsc.orgysu.edu |

| Mass Spectrometry | Molecular weight and fragmentation pattern. rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Tert Butyl Triethoxy Silane

Hydrolysis and Condensation Kinetics in Sol-Gel Processes

General Sol-Gel Reactions for an Organotrialkoxysilane (R-Si(OEt)₃):

Hydrolysis: R-Si(OEt)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3EtOH

Water Condensation: 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol Condensation: R-Si(OH)₃ + EtO-Si(R)(OH)₂ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + EtOH

The rate and outcome of sol-gel polymerizations are significantly influenced by the nature of the organic substituent on the silicon atom. osti.govmdpi.com In the case of tert-butyl(triethoxy)silane, the bulky tert-butyl group imparts substantial steric hindrance around the silicon center. acs.orgschoolbag.info This steric crowding has a profound impact on both the kinetics of the reaction and the structure of the resulting material.

Research comparing a series of alkyltrialkoxysilanes has shown that increasing the steric bulk of the alkyl group decreases the rates of both hydrolysis and condensation. osti.gov For instance, acid- and base-catalyzed hydrolysis rates, as well as acid-catalyzed condensation rates, were observed to decrease as the alkyl chain length and branching increased from methyl to propyl. osti.gov The tert-butyl group represents a significant increase in steric demand compared to smaller, linear alkyl groups. This hindrance physically obstructs the approach of water molecules for hydrolysis and other silanol (B1196071) species for condensation. osti.govacs.org

Consequently, the inability of tert-butyltrialkoxysilanes to form polymeric gels under conditions where less hindered analogues do is a direct result of this steric effect. osti.gov The bulky groups prevent the high degree of cross-linking necessary for the formation of an extended, monolithic gel network. osti.gov Instead of forming gels, the reaction pathway is often diverted towards the formation of soluble oligomers or, in some cases, well-defined cage-like silsesquioxane structures, as the system favors intramolecular condensation or limited intermolecular growth. osti.govresearchgate.net

| Alkyl Group (R in R-Si(OEt)₃) | Steric Hindrance | Relative Hydrolysis/Condensation Rate | Tendency to Form Gels |

| Methyl | Low | High | High |

| Ethyl | Moderate | ↓ | ↓ |

| n-Propyl | Moderate | ↓↓ | ↓↓ |

| iso-Propyl | High | ↓↓↓ | Low |

| tert-Butyl | Very High | Lowest | Very Low / None osti.gov |

This table provides a qualitative comparison of how steric hindrance from the alkyl group affects sol-gel reaction characteristics.

Catalysts are essential for controlling the rates of hydrolysis and condensation in the sol-gel process. The choice of catalyst—acidic, basic, or metal-ion—determines the reaction mechanism and significantly influences the structure of the final product. unm.edusci-hub.se

Acidic Catalysis: Under acidic conditions (e.g., using HCl), the hydrolysis reaction is typically fast, while the condensation is slower. The mechanism involves the protonation of an ethoxy group, making it a better leaving group. unm.edugelest.com This rapid hydrolysis leads to the formation of a high concentration of monomeric or small oligomeric silanols. Subsequent condensation tends to occur preferentially at the end of growing chains, leading to the formation of less-branched, "linear" or randomly branched polymers. nih.gov For this compound, while acid catalysis accelerates the initial hydrolysis, the steric hindrance of the tert-butyl group still heavily restricts the extensive cross-linking required for gelation. The resulting structures are typically denser than those formed under basic conditions. nih.gov

Metal-Ion Catalysis: Certain metal-organic compounds, such as tin-based catalysts (e.g., dibutyltin (B87310) dilaurate, DBTDL), can also be used to catalyze sol-gel reactions. researchgate.netresearchgate.net These catalysts can promote the formation of specific structures. In the polymerization of organofunctional silanes, tin-based catalysts have been shown to favor the formation of intramolecularly branched polyhedral cycles, or "cages," at early stages of the reaction. researchgate.net This tendency to promote non-random cyclization can further suppress gelation by reducing the effective functionality of the monomer for intermolecular network formation. researchgate.net

The formation of a siloxane network from this compound begins with the hydrolysis of one or more ethoxy groups to yield reactive silanol (Si-OH) groups. unm.edu The rate of hydrolysis for the first alkoxy group is generally different from the second and third, though this effect is modulated by the catalyst and reaction conditions. gelest.com

Once silanols are formed, condensation proceeds via a bimolecular displacement mechanism to create siloxane (Si-O-Si) bonds. unm.edu The key mechanistic step is the attack of a deprotonated silanol (silanolate anion) on a neutral silanol under basic conditions, or the attack of a neutral silanol on a protonated silanol under acidic conditions. unm.edu

For this compound, the steric bulk of the tert-butyl group plays a critical role in directing the oligomerization pathway. The formation of extended, three-dimensional networks is sterically disfavored. osti.gov Instead, the reaction is often dominated by the formation of discrete, soluble oligomeric silsesquioxanes (POSS). researchgate.net The mechanism involves a competition between intermolecular condensation, which leads to polymer growth, and intramolecular condensation, which leads to the formation of small cyclic species or more complex polyhedral (cage-like) structures. researchgate.net The large size of the tert-butyl substituent increases the likelihood of intramolecular cyclization, effectively diminishing the monomer's functionality and preventing the infinite network growth required for gelation. researchgate.net The resulting products are often soluble resins or well-defined cage compounds rather than insoluble gels. osti.gov

Participation in Advanced Organic Transformations

Beyond sol-gel science, this compound and related organosilanes are valuable reagents in synthetic organic chemistry, primarily due to their stability, low toxicity, and unique reactivity in transition metal-catalyzed reactions. researchgate.net

Silylating agents are used to introduce a silyl (B83357) group into a molecule, often to protect a reactive functional group during a subsequent chemical reaction. shinetsusilicones.com Alkoxysilanes, like this compound, can function as silylating agents for compounds containing active hydrogens, such as alcohols, amines, and carboxylic acids. shinetsusilicones.com

The reaction involves the displacement of an ethoxy group from the silane (B1218182) by the nucleophilic functional group. While less reactive than chlorosilanes or silyl amides, alkoxysilanes offer the advantage of producing neutral alcohol byproducts (ethanol) instead of corrosive acids (HCl). shinetsusilicones.com The tert-butyl group attached to the silicon provides significant steric bulk, which can influence the stability of the resulting silylated functional group. Generally, bulkier substituents on the silicon atom lead to greater stability of the protecting group against hydrolysis or other cleavage conditions. shinetsusilicones.com

General Silylation Reaction: R'-OH + (t-Bu)Si(OEt)₃ → R'-O-Si(t-Bu)(OEt)₂ + EtOH

This transformation can improve a compound's solubility in organic solvents or enhance its thermal stability. shinetsusilicones.com

Organotrialkoxysilanes are important coupling partners in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds, most notably the Hiyama coupling. wikipedia.orgcore.ac.uk In this reaction, the organosilane transfers its organic group (in this case, hypothetically, the tert-butyl group, though aryl(trialkoxy)silanes are more common) to an organic halide or triflate. wikipedia.orgnih.gov

The generally accepted mechanism for the Hiyama coupling involves a catalytic cycle with a palladium(0) species. core.ac.uknih.gov

Key Mechanistic Steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate, [Ar-Pd(II)-X]. core.ac.uk

Activation: The organosilane must be activated, typically by a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypercoordinate, more nucleophilic silicon species (a pentacoordinate silanate). core.ac.uknih.gov This activation step is crucial for the subsequent transmetalation.

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-R]. core.ac.uk

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product (Ar-R) and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle. core.ac.uk

| Step | Description | Key Species Involved |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond. | Pd(0), Ar-X |

| 2. Activation | A nucleophile (e.g., F⁻) attacks the silicon atom. | R-Si(OEt)₃, F⁻ |

| 3. Transmetalation | The organic group is transferred from silicon to palladium. | [Ar-Pd-X], [R-Si(F)(OEt)₃]⁻ |

| 4. Reductive Elimination | The two organic groups couple, and the product is released. | [Ar-Pd-R] |

While aryl- and vinyl(trialkoxy)silanes are the most common substrates, the principles of the Hiyama reaction demonstrate the utility of organosilanes like this compound as stable, accessible precursors for advanced carbon-carbon bond formations. nih.govnih.gov

Catalytic Deprotection Reactions Facilitated by tert-Butyl Silyl Moieties

The tert-butyl silyl group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under various conditions and the selectivity of its cleavage. scispace.com While this compound itself is not a protecting group, the chemistry of the tert-butyl silyl moiety is central to understanding its stability and potential reactions. Deprotection of related tert-butyldimethylsilyl (TBDMS or TBS) ethers is extensively studied and provides insight into the reactivity of the tert-butyl-silicon bond.

The cleavage of tert-butyl silyl ethers can be achieved under acidic, basic, or fluoride-mediated conditions. scispace.comnih.gov Catalytic methods are often preferred for their mildness and selectivity. A variety of catalysts can efficiently remove the TBDMS group, often with high chemoselectivity, allowing for the deprotection of one silyl ether in the presence of other protecting groups or sensitive functionalities. organic-chemistry.orgresearchgate.net

For instance, sodium tetrachloroaurate(III) dihydrate has been shown to be a simple and mild catalyst for the removal of TBS protecting groups. scispace.com This method allows for the selective deprotection of aliphatic TBS ethers in good to excellent yields, while aromatic TBS ethers, other silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), or sterically hindered aliphatic TBS ethers remain intact. scispace.comresearchgate.net Similarly, acetyl chloride in dry methanol (B129727) can deprotect both TBDMS and TBDPS ethers in high yields. researchgate.net Other catalytic systems include N-iodosuccinimide, iron(III) tosylate, and various Lewis acids. organic-chemistry.orgiwu.edu

The mechanism of acid-catalyzed deprotection is thought to proceed through a pentavalent silicon intermediate. stackexchange.com Steric hindrance plays a crucial role in the selectivity of these reactions, often allowing for the preferential cleavage of less hindered silyl ethers. stackexchange.com

Catalytic Systems for Deprotection of tert-Butyl Silyl Ethers

| Catalyst | Conditions | Key Features and Selectivity | Reference |

|---|---|---|---|

| Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) | Methanol, Room Temperature | Selective for aliphatic TBS ethers over aromatic TBS, TBDPS, and TIPS ethers. | scispace.comresearchgate.net |

| Acetyl Chloride (catalytic) | Dry Methanol, 0 °C to Room Temperature | Effective for both TBDMS and TBDPS ethers; compatible with various other protecting groups. | researchgate.net |

| N-Iodosuccinimide (NIS) | Methanol | Allows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | organic-chemistry.org |

| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol, Room Temperature | Chemoselective for TBDMS ethers; TBDPS and Boc groups are unaffected. | iwu.edu |

| Stannous Chloride (SnCl₂) | Ethanol (B145695) or Water; Microwave Irradiation | Facile regeneration of alcohols under various conditions, including solvent-free microwave irradiation. | niscpr.res.in |

| Wilkinson's Catalyst / Catechol Borane | - | Reductive deprotection process; selectively removes TES, TBS, and TIPS groups with varying reactivity. TBDMS is resistant. | nih.gov |

Hydrosilylation Chemistry of Triethoxysilane (B36694) Scaffolds

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org Triethoxysilane is a key reagent in these reactions, valued for its ability to introduce triethoxysilyl groups that can subsequently be used for surface modification, particularly on silica (B1680970). wikipedia.orgwikipedia.org

The reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgmdpi.com The prevalent mechanism for alkene hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the alkylsilane product. wikipedia.org

Hydrosilylation of terminal alkenes with triethoxysilane generally results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. wikipedia.org A variety of catalysts have been developed to improve efficiency, selectivity, and cost-effectiveness. While platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active, research has also explored other metals. mdpi.com For example, nickel catalysts featuring α-diimine ligands have been shown to be effective for the hydrosilylation of 1-octene (B94956) with triethoxysilane, proceeding through a distinct mechanistic pathway from platinum catalysts. acs.org Ruthenium and copper halides have also been used to catalyze the hydrosilylation of ethylene (B1197577) with triethoxysilane. researchgate.net

Catalysts for Hydrosilylation of Alkenes with Triethoxysilane

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Platinum-based (e.g., Karstedt's catalyst) | Alkenes, Alkynes | Highly active and widely used commercially, but can have low selectivity. | mdpi.com |

| α-Diimine Nickel Catalysts | 1-Octene | High yield (>96%) and selectivity (>98%); operates via a distinct mechanism from platinum catalysts. | acs.org |

| Ruthenium Halides / Cuprous Halides | Ethylene | Efficiently catalyzes the reaction, demonstrating the utility of non-platinum group metals. | researchgate.net |

| Pt-Cu Bimetallic Complex on Biochar | 1-Hexene, 1-Octene | Heterogeneous catalyst with high activity, excellent regioselectivity, and stability under mild conditions. | mdpi.com |

| Silica-supported Chitosan-Platinum Complex | Allyl Glycidyl Ether | High catalytic activity and good reusability, with 100% selectivity to the β-addition product. | researchgate.net |

Functionalization of this compound to Synthesize Advanced Derivatives

The synthesis of advanced derivatives from this compound primarily involves reactions of the triethoxy groups. These ethoxy groups are susceptible to hydrolysis and condensation, which is the basis for their use in sol-gel processes and as coupling agents. The tert-butyl group is generally stable, providing steric bulk.

One synthetic route to produce butyltriethoxysilanes is the Grignard reaction, using ethyl orthosilicate (B98303) and a butyl bromide, which indicates the formation and stability of the silicon-carbon bond. Advanced functionalization can be achieved through "click chemistry." For example, γ-azidopropyltriethoxysilane can be modified with a wide range of terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create novel 1,2,3-triazole-triethoxysilane derivatives. researchgate.net While this example uses a functionalized propyl chain, it illustrates a powerful strategy for creating complex silane derivatives by first introducing a reactive handle onto the silane scaffold. A similar strategy could theoretically be applied by first synthesizing a functionalized tert-butyl halide for a Grignard reaction or by modifying the tert-butyl group post-synthesis, although the latter is less common due to the inertness of the alkyl group.

The primary pathway for derivatization remains the hydrolysis of the Si-OEt bonds to form silanols (Si-OH), which can then condense with other silanols or react with surfaces containing hydroxyl groups to form stable siloxane (Si-O-Si) or Si-O-M bonds.

Polymerization Chemistry and Polymer-Silane Interactions

Initiating Role of Peroxy-Functionalized tert-Butyl Silanes in Radical Polymerization (e.g., (3-(tert-butylperoxy)propyl)trimethoxysilane)

Certain functionalized tert-butyl silanes can act as initiators for radical polymerization. A prime example is (3-(tert-butylperoxy)propyl)trimethoxysilane (TBPT), a specialized silane coupling agent that contains a peroxide group. nih.govrsc.org This molecule possesses a dual functionality: the trimethoxysilyl group can act as a coupling agent to bind to inorganic surfaces, while the tert-butylperoxy group can generate free radicals to initiate polymerization. rsc.orgtandfonline.com

TBPT can initiate polymerization through two main approaches: a thermal initiation system or a redox initiation system. nih.govresearchgate.net Upon heating, the peroxide bond in TBPT cleaves to form radicals that can initiate the polymerization of vinyl monomers like acrylonitrile (B1666552) (AN). nih.govtandfonline.com In a redox system, the peroxide can react with a reducing agent at lower temperatures to generate radicals.

This dual-functionality allows for the synthesis of polymer-grafted inorganic materials. For instance, TBPT can first be bonded to the surface of nano-TiO₂. Subsequently, the peroxide groups on the modified surface can be decomposed to initiate the polymerization of acrylonitrile, resulting in a polyacrylonitrile (B21495) (PAN) layer covalently attached to the nano-TiO₂ particles. nih.govtandfonline.com

Polymerization of Acrylonitrile (AN) Initiated by TBPT

| Initiation System | Description | Outcome | Reference |

|---|---|---|---|

| Thermal Initiation | TBPT is heated (e.g., at 70 °C) to generate free radicals. | Successfully initiates the polymerization of AN to form polyacrylonitrile (PAN). When used with modified nano-TiO₂, both grafted and ungrafted PAN are formed. | nih.govtandfonline.com |

| Redox Initiation | The peroxide group on TBPT reacts with a redox co-initiator at or near room temperature. | Also initiates AN polymerization. When used with modified nano-TiO₂, primarily ungrafted PAN is produced. | nih.govtandfonline.comresearchgate.net |

Applications of Tert Butyl Triethoxy Silane in Advanced Materials Science and Engineering

Precursor for Hybrid Organic-Inorganic Materials and Nanomaterials

The dual nature of tert-Butyl(triethoxy)silane, combining an organic substituent with inorganic reactivity, makes it a valuable precursor for creating hybrid materials where organic and inorganic components are linked at the molecular level. mdpi.commdpi.com These materials often exhibit properties superior to their individual components.

Polysilsesquioxanes (PSQs) are a class of hybrid polymers with the empirical formula [RSiO1.5]n. They are synthesized through the hydrolysis and condensation of trifunctional organosilanes. nih.gov While various alkyl- and aryl-trialkoxysilanes are used for this purpose, the use of this compound offers specific structural control. The bulky tert-butyl group introduces significant steric hindrance, which moderates the rate and extent of the condensation reaction.

This steric effect has a notable consequence: unlike less bulky organosilanes that readily form highly cross-linked, three-dimensional networks, the hydrolysis of this compound favors the formation of stable monomeric silanols. gelest.comgelest.com This characteristic makes it less suitable for producing high-molecular-weight homopolymers but highly valuable for synthesizing well-defined, low-molecular-weight oligomers or as a comonomer in the synthesis of siloxane copolymers. nih.gov By incorporating this compound into a copolymer structure alongside other silanes, material scientists can precisely tailor properties such as solubility, thermal stability, and hydrophobicity. For instance, its inclusion can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and increased solubility in organic solvents.

The sol-gel process is a low-temperature method for producing glasses and ceramics through the hydrolysis and condensation of molecular precursors, typically metal alkoxides. mdpi.comnih.gov this compound can be integrated into these sol-gel systems to create hybrid organic-inorganic glasses and ceramics with tailored properties. nih.govnih.gov

The process begins with the hydrolysis of the ethoxy groups (-OEt) to form reactive silanol (B1196071) groups (-Si-OH). These silanols then undergo condensation reactions with other silanols or with hydroxyl groups on the surface of other inorganic precursors (like tetraethoxysilane, TEOS) to form a stable, covalent siloxane (-Si-O-Si-) network. brb-international.commdpi.com The incorporation of the non-hydrolyzable tert-butyl group into this inorganic network imparts a degree of organic character to the final material. This can lead to several beneficial modifications in the properties of the resulting ceramic or glass, as detailed in the table below.

| Property | Effect of Incorporating this compound | Scientific Rationale |

| Hydrophobicity | Increases the water-repellency of the material surface. | The non-polar, hydrocarbon nature of the tert-butyl group lowers the surface energy. |

| Porosity | Can be used to control pore size and volume. | The bulky tert-butyl group acts as a molecular spacer, preventing the complete collapse of the silica (B1680970) network during drying. |

| Mechanical Flexibility | Reduces the brittleness typically associated with pure inorganic glasses. | The organic groups interrupt the rigid inorganic network, allowing for greater flexibility. |

| Thermal Stability | Can enhance thermal stability compared to purely organic polymers. | The stable Si-C bond and the inorganic siloxane backbone provide high thermal resistance. |

This method allows for the creation of advanced materials such as hydrophobic coatings, low-dielectric-constant films, and porous supports for catalysts. google.com

When added to a composite formulation, the triethoxy groups of the silane (B1218182) hydrolyze and react with hydroxyl groups on the surface of inorganic fillers (such as silica or glass fibers), forming strong covalent bonds. The tert-butyl group, being organic and non-polar, improves the compatibility of the filler with the organic polymer matrix. This dual action enhances the interfacial adhesion, allowing for more efficient stress transfer from the polymer matrix to the reinforcing filler. mdpi.com This leads to improvements in properties like tensile strength, flexural modulus, and impact resistance. mdpi.com Furthermore, the hydrophobic nature of the tert-butyl group helps to prevent water from penetrating the filler-matrix interface, which is often a weak point that can lead to degradation of the composite's properties over time.

Surface Engineering and Interfacial Science

The ability of this compound to chemically bond to inorganic surfaces while presenting an organic, hydrophobic functional group makes it an important tool in surface engineering and interfacial science.

Silane coupling agents are molecules that act as a bridge between inorganic and organic materials. brb-international.comresearchgate.net this compound functions as a non-functional coupling agent. Unlike functional silanes that possess reactive groups like amino or epoxy moieties to copolymerize with the polymer matrix, this compound relies on physical interactions.

The mechanism involves three primary steps:

Hydrolysis: In the presence of water, the three ethoxy groups hydrolyze to form reactive silanol groups (-Si-OH).

Condensation: These silanol groups can condense with each other to form oligomeric siloxane structures.

Bonding: The silanol groups form strong covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics. researchgate.net

After bonding, the surface is covered with a layer of silane molecules, with the hydrophobic tert-butyl groups oriented away from the surface. This modified surface exhibits increased hydrophobicity and improved compatibility with non-polar polymers, enhancing adhesion through mechanisms like van der Waals forces and mechanical interlocking at the interface.

Inorganic fillers like silica (SiO₂) and titanium dioxide (TiO₂) are widely used in polymers to improve mechanical properties, reduce cost, and add functionality. nih.gov However, their hydrophilic surfaces make them difficult to disperse in hydrophobic polymer matrices, often leading to agglomeration and poor performance. icrc.ac.irnih.gov

Treating these fillers with this compound effectively changes their surface chemistry from hydrophilic to hydrophobic. The silane's ethoxy groups react with the surface silanol groups on silica or the hydroxyl groups on the surface of titanium dioxide. rsc.orgresearchgate.netnist.gov This reaction grafts the tert-butylsilyl groups onto the filler surface, creating a water-repellent organic layer.

The benefits of this surface modification are significant, as outlined in the research findings below.

| Filler | Research Finding | Impact on Composite Properties |

| Silica (SiO₂) Nanoparticles | Surface treatment with alkyl silanes significantly reduces filler agglomeration in non-polar polymers like polypropylene. nih.gov | Improved dispersion leads to enhanced tensile strength and impact resistance. |

| Titanium Dioxide (TiO₂) Pigments | Hydrophobic modification prevents pigment re-agglomeration during processing and in liquid formulations. rsc.org | Leads to better color consistency, UV-blocking efficiency, and mechanical stability in coatings and plastics. |

| Glass Fibers | Silane treatment improves the adhesion between the glass fibers and various polymer matrices. researchgate.netmdpi.com | Results in composites with higher flexural strength and improved resistance to moisture-induced degradation. |

This modification not only improves the dispersion of the fillers but also reduces the viscosity of the polymer-filler mixture, making it easier to process. utwente.nl The resulting composites exhibit lower water absorption and better retention of their mechanical and electrical properties, especially in humid environments.

Enhancement of Adhesion Strength in Polymer-Substrate Systems (e.g., Rubber-Aluminum)

This compound, as a member of the organofunctional alkoxysilane family, functions based on principles widely applied to enhance adhesion between dissimilar materials, such as organic polymers and inorganic substrates. brb-international.comaccessrudolftech.com The fundamental mechanism involves the dual reactivity of the silane molecule. The triethoxy groups can hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate like aluminum, forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Al). mdpi.comnih.gov Simultaneously, the organic moiety of the silane—in this case, the tert-butyl group—interacts with the polymer matrix, creating a durable bridge at the interface. nbinno.com

While specific research focusing exclusively on this compound is limited, extensive studies on analogous silane coupling agents in rubber-aluminum systems illustrate the significant improvements in adhesion that can be achieved. These agents chemically modify the substrate surface to form a strong interfacial layer that bonds the polymer and substrate. nih.govtandfonline.com

Research on butyl rubber-based vibrational damping plates demonstrates this effect. In these studies, various organofunctional silanes are used to treat the aluminum surface before bonding it with butyl rubber. mdpi.comelsevierpure.com The functional group on the silane is chosen to be reactive with the rubber matrix. For instance, a thiol-functionalized silane can react with the carbon-carbon double bonds in butyl rubber through a thiol-ene reaction, forming a covalent C-S bond that anchors the rubber to the silane layer. mdpi.comtandfonline.com The result is a dramatic increase in peel strength compared to untreated aluminum. tandfonline.com The enhancement is attributed to the formation of covalent bonds between the silane coupling agents' functional groups and the polymer matrix. mdpi.com

The following table summarizes findings from a study where different silane coupling agents were used to form self-assembled monolayers on aluminum to improve adhesion with butyl rubber.

| Silane Coupling Agent | Functional Group | Adhesion Strength Enhancement (vs. Untreated) |

| 3-mercaptopropyltrimethoxysilane (MPTMS) | Thiol (-SH) | ~220% |

| (3-glycidyloxypropyl) triethoxysilane (B36694) (GPTES) | Epoxy | ~200% |

| 3-(triethoxysilyl)propyl isocyanate (ICPTES) | Isocyanate (-NCO) | ~150% |

| 3-aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | ~130% |

This table is based on data from studies on various silane coupling agents to illustrate the principle of adhesion promotion in rubber-aluminum systems. mdpi.comnih.gov

Development of Tailored Functional Surfaces and Coatings

The molecular structure of this compound allows it to be a building block for creating functional surfaces and coatings with tailored properties. The triethoxy groups provide a mechanism for grafting the molecule onto a surface, while the non-reactive, hydrophobic tert-butyl group modifies the surface energy. russoindustrial.ru This principle is widely used to impart specific characteristics such as hydrophobicity (water repellency), corrosion resistance, and altered surface energy to various substrates. russoindustrial.rubrb-international.com

The process typically involves the hydrolysis of the ethoxy groups in the silane to silanols, followed by condensation on a substrate surface containing hydroxyl groups. This creates a covalently bonded, self-assembled monolayer or a thin polymer coating (polysiloxane). nih.gov Organosilanes with hydrophobic organic groups, such as the alkyl chain in triethoxy(octyl)silane or the tert-butyl group, impart a hydrophobic character to otherwise hydrophilic inorganic surfaces. russoindustrial.ruresearchgate.net

This technology is applied across various fields:

Hydrophobic and Superhydrophobic Surfaces: By selecting silanes with appropriate organic groups, surfaces can be rendered water-repellent. For example, coatings based on triethoxy(octyl)silane on cellulosic materials have been shown to produce highly hydrophobic surfaces with water contact angles up to 135°. researchgate.net Further research has demonstrated that functionalizing nanodiamonds with the same silane can achieve superhydrophobicity, with contact angles exceeding 150°.

Protective Coatings: Silane-based coatings can act as effective barriers against corrosion on metallic substrates. researchgate.net They form a dense, cross-linked siloxane film that limits the penetration of moisture and corrosive agents to the metal surface.

Multifunctional Surfaces: Advanced material design combines different properties by using silanes. This can lead to multifunctional surfaces that, for example, possess excellent optical properties combined with high scratch resistance and self-cleaning capabilities. fraunhofer.de

The effectiveness of these coatings depends on the length and nature of the alkyl chain on the silane and the processing conditions.

| Silane Modifier | Substrate | Achieved Water Contact Angle | Surface Property |

| Triethoxy(octyl)silane | Cellulosic materials | 135° | Hydrophobic |

| Triethoxy(octyl)silane | Nanodiamonds | 151° | Superhydrophobic |

| Fluoroalkyl-oligomeric silanes | Glass | - | Water and Oil Repellent |

This table presents data from studies using various functional silanes to create tailored surfaces, illustrating the potential applications for compounds like this compound. researchgate.net

Catalysis and Advanced Catalytic Support Systems

Role in Homogeneous and Heterogeneous Catalysis

While this compound is not typically used as a direct catalyst, its structural components—the sterically demanding tert-butyl group and the reactive triethoxysilyl group—are highly relevant in the design and function of catalytic systems. nih.govnih.gov The bulky tert-butyl group is often employed to create steric congestion and conformational rigidity in molecules, which can influence the selectivity and activity of a catalyst. nih.gov

In the field of organosilicon chemistry, related compounds play a crucial role in transition metal-free catalytic processes. For instance, research has shown that tert-butyl-substituted alkoxysilyldiazenes can be used for the catalytic silylation of unactivated C-H bonds. nih.gov This methodology allows for the direct introduction of alkoxysilyl groups onto organic substrates under ambient conditions, a process that is fundamental to creating a wide range of organosilicon compounds. nih.gov This demonstrates how the combination of a tert-butyl group and an alkoxysilyl group can be harnessed within a catalytic cycle to achieve specific chemical transformations. nih.gov

Furthermore, the tert-butyl group itself can be a target for selective catalysis. Highly electrophilic manganese catalysts have been developed that can selectively hydroxylate the typically unreactive C-H bonds of a tert-butyl group. nih.gov This highlights the interplay between catalyst design and the specific properties of the tert-butyl functional group in advanced homogeneous catalysis. nih.gov In heterogeneous catalysis, the triethoxysilyl function is key for anchoring catalytic species to a solid support, as detailed in the following section.

Immobilization of Metal Complexes and Organic Catalysts within Siloxane Matrices

The triethoxysilyl functionality of this compound makes it an excellent precursor for immobilizing catalysts within a stable, porous siloxane matrix. The immobilization process relies on the sol-gel method, where the silane undergoes hydrolysis and polycondensation reactions. nih.gov The hydrolysis of the ethoxy groups yields reactive silanol intermediates, which then condense with each other to form a three-dimensional network of Si-O-Si bonds, known as a polysiloxane or siloxane matrix. nih.gov

This matrix can immobilize a catalytically active species in several ways:

Encapsulation (Entrapment): A metal complex or organic catalyst can be physically entrapped within the pores of the siloxane gel as it forms. The catalyst is mixed with the silane precursor during the sol-gel process.

Covalent Bonding: A more robust method involves using a functionalized silane that can form a covalent bond with the catalyst. Alternatively, the catalyst itself can be modified with a silane "tag." These tagged catalysts are then co-condensed with a bulk matrix former like this compound, ensuring they are chemically integrated into the support structure. mdpi.com For example, styrylsilanes have been used as coupling agents to immobilize organic functional groups on silica surfaces through acid-catalyzed processes. rsc.org

This immobilization strategy offers significant advantages. It allows for the heterogenization of homogeneous catalysts, which simplifies catalyst separation from the reaction products and enhances catalyst stability and reusability. The properties of the siloxane matrix, such as porosity, surface area, and hydrophobicity, can be tuned by co-condensing different silane precursors. The inclusion of the non-polar tert-butyl group from this compound, for example, would increase the hydrophobicity of the resulting matrix, which can be beneficial for certain catalytic reactions in organic media.

Advanced Characterization Methodologies for Tert Butyl Triethoxy Silane and Derived Materials

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for obtaining detailed information regarding the molecular structure, chemical bonding, and electronic characteristics of tert-butyl(triethoxy)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, CP MAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural characterization of this compound.

¹H NMR: Proton NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the ethoxy groups give rise to a quartet signal for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

¹³C NMR: The carbon skeleton of the molecule is elucidated using ¹³C NMR spectroscopy. The spectrum will show distinct resonances for the carbons of the tert-butyl group (one quaternary and one methyl signal) and the ethoxy groups (one for the -OCH₂- carbon and one for the -CH₃ carbon).

²⁹Si NMR: As a technique that directly probes the silicon nucleus, ²⁹Si NMR is exceptionally informative for organosilanes. For this compound, a single resonance is expected in a region characteristic of a silicon atom bonded to one alkyl group and three alkoxy groups. In materials derived from the hydrolysis and condensation of this compound, ²⁹Si NMR can distinguish between different silicon environments, denoted as T¹, T², and T³, which correspond to silicon atoms bonded to one, two, and three siloxane (-O-Si) bridges, respectively. This allows for the quantification of the degree of condensation in the resulting material.

CP MAS (Cross-Polarization Magic Angle Spinning) NMR: This solid-state NMR technique is vital for the characterization of non-soluble materials derived from this compound, such as functionalized silica (B1680970). ipri.kiev.ua ¹³C CP MAS NMR can provide information about the organic moieties in the solid material, while ²⁹Si CP MAS NMR is used to determine the connectivity of the silicon atoms within the siloxane network, providing insight into the material's structure and cross-link density. researchgate.netresearchgate.net

Interactive Data Table: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Signal Multiplicity |

| ¹H | -C(CH ₃)₃ | 0.9 - 1.0 | Singlet |

| ¹H | -OCH ₂CH₃ | 3.7 - 3.9 | Quartet |

| ¹H | -OCH₂CH ₃ | 1.1 - 1.3 | Triplet |

| ¹³C | -C (CH₃)₃ | ~18 | Singlet |

| ¹³C | -C(C H₃)₃ | ~26 | Singlet |

| ¹³C | -OC H₂CH₃ | ~58 | Singlet |

| ¹³C | -OCH₂C H₃ | ~18 | Singlet |

| ²⁹Si | (R -Si(OR)₃) | -55 to -65 | Singlet |

Note: The exact chemical shifts can vary based on the solvent, concentration, and spectrometer frequency.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key vibrational bands include:

C-H stretching: Strong bands in the 2850-2980 cm⁻¹ region are indicative of the stretching vibrations of the methyl and methylene groups.

Si-O-C stretching: A strong, characteristic absorption is typically observed in the 1070-1100 cm⁻¹ range, which is indicative of the Si-O-C linkage.

C-C stretching: Vibrations corresponding to the carbon-carbon bonds of the tert-butyl and ethyl groups appear in the fingerprint region.

Si-C stretching: The vibration of the silicon-carbon bond also gives rise to characteristic peaks.

During the conversion of this compound into a polysiloxane material through hydrolysis and condensation, FT-IR spectroscopy can be used to monitor the reaction progress. This is observed by the decrease in the intensity of the Si-O-C bands and the appearance of a broad band around 1000-1200 cm⁻¹ due to the formation of Si-O-Si linkages, as well as a broad absorption in the 3200-3600 cm⁻¹ region corresponding to Si-OH groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. rsc.org This technique provides a measured mass with high precision, allowing for the confirmation of the molecular formula, C₁₀H₂₄O₃Si. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for compounds containing a tert-butyl group involve the loss of a tert-butyl radical or isobutylene. For this compound, characteristic fragments would likely arise from the cleavage of the Si-C bond and the loss of ethoxy groups. nih.govdoaj.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to probe electronic transitions within a molecule. As this compound is a saturated organosilane lacking any chromophores that absorb light in the 200-800 nm range, it is transparent in a conventional UV-Vis spectrum. Therefore, this technique is generally not used for the direct characterization of the pure compound. However, it can become a useful tool for analyzing materials derived from this compound if the silane (B1218182) is used to incorporate a chromophoric molecule onto a substrate or into a polymer matrix.

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanomaterials, providing direct visualization of particle size, shape, and morphology. In the context of materials derived from this compound, such as silica nanoparticles, TEM offers unparalleled insight into their structural characteristics at the nanoscale.

Detailed Research Findings:

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. It is particularly useful for characterizing the surface of films and coatings derived from this compound, offering quantitative data on surface roughness and morphology.

Detailed Research Findings:

Below is an interactive data table summarizing typical surface roughness parameters obtained by AFM for different surface treatments.

| Surface Treatment | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Maximum Peak to Valley Height (Rt) (nm) |

| Bare Substrate | 0.8 | 1.0 | 8.5 |

| Alkoxysilane Film A | 1.2 | 1.5 | 12.0 |

| Alkoxysilane Film B | 0.5 | 0.7 | 6.2 |

Note: The data in this table is representative of typical values found for alkoxysilane films and is for illustrative purposes.

Elemental and Compositional Analysis

Elemental Analysis (CHN)

Elemental Analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For an organosilane compound like this compound, CHN analysis is crucial for verifying its elemental composition and purity. The technique involves the combustion of the sample at high temperatures, followed by the detection and quantification of the resulting gaseous products (CO₂, H₂O, and N₂). While nitrogen is not present in this compound, the analysis would provide precise percentages for carbon and hydrogen, which can be compared against the theoretical values calculated from its chemical formula (C₁₀H₂₄O₃Si).

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly powerful for analyzing the surface of materials modified with this compound, as it provides detailed information about the chemical bonding at the surface. nih.gov

Detailed Research Findings:

In the analysis of silane-derived materials, XPS is used to identify the chemical states of silicon, oxygen, and carbon. The binding energy of the Si 2p peak provides significant insight into the chemical environment of the silicon atoms. For instance, elemental silicon has a Si 2p binding energy of around 99.4 eV. thermofisher.com When silicon is bonded to carbon in an organic silane, the Si 2p peak appears at a slightly higher binding energy. nih.gov The formation of siloxane bonds (Si-O-Si), which occurs upon hydrolysis and condensation of the ethoxy groups, results in a further shift of the Si 2p peak to higher binding energies, typically around 103.5 eV for SiO₂. thermofisher.com By deconvoluting the high-resolution Si 2p spectrum, the relative amounts of different silicon species (e.g., Si-C, Si-O-Si) can be quantified. This allows for the assessment of the degree of cross-linking and the nature of the chemical bonds formed at the surface.

The following interactive table presents typical binding energies for silicon in different chemical environments.

| Chemical Bond | Si 2p Binding Energy (eV) |

| Si (elemental) | 99.4 |

| Si-C | 100.2 - 100.4 |

| Si₃N₄ | 101.7 |

| Organic Si | ~102 |

| Si-O-C | ~102.5 |

| SiO₂ | 103.5 |

Note: These binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It provides information on the phases present, crystal lattice parameters, and crystallite size. For materials synthesized using this compound, XRD is employed to assess their degree of crystallinity.

Detailed Research Findings:

Silica materials prepared via the sol-gel method using alkoxysilane precursors, such as this compound, are typically amorphous. dergipark.org.tr The XRD pattern of an amorphous material is characterized by a broad, diffuse peak rather than sharp, well-defined peaks that are indicative of a crystalline structure. dergipark.org.tr For silica, this broad peak is generally observed in the 2θ range of 20-30°. The absence of sharp diffraction peaks confirms the non-crystalline, or glassy, nature of the silica network formed. This is a critical characteristic for many applications where a uniform, non-crystalline material is desired.

Porous Material Characterization

When this compound is used in the synthesis of materials like mesoporous silica, a key aspect of their characterization is the analysis of their porous structure. Techniques based on gas adsorption are fundamental for this purpose.

Detailed Research Findings:

Nitrogen adsorption-desorption analysis is the most common method for characterizing the porous properties of materials. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. nih.gov The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution, average pore diameter, and total pore volume from the desorption branch of the isotherm. nih.gov For mesoporous silica materials, the BET surface area can range from several hundred to over a thousand m²/g. researchgate.netresearchgate.net The pore size can be tailored by the synthesis conditions, and for mesoporous materials, it typically falls within the 2-50 nm range.

The interactive data table below shows representative porous properties of mesoporous silica materials.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Mesoporous Silica A | 950 | 0.98 | 4.1 |

| Mesoporous Silica B | 650 | 0.75 | 7.8 |

| Mesoporous Silica C | 1100 | 1.12 | 3.5 |

Note: The data presented in this table are typical values for mesoporous silica materials and are for illustrative purposes.

Nitrogen Sorption Porosimetry (BET Surface Area, Pore Volume, Pore Size Distribution)

Nitrogen sorption porosimetry is a powerful technique used to determine the specific surface area, pore volume, and pore size distribution of porous materials. This method is particularly relevant for characterizing silica and organosilica materials derived from the sol-gel processing of precursors like this compound. The analysis involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures (typically 77 K).

Brunauer-Emmett-Teller (BET) Surface Area: The BET theory is applied to the nitrogen adsorption data to calculate the specific surface area of the material. For organosilica materials, the inclusion of the bulky tert-butyl group is expected to influence the resulting porous structure. While specific data for materials derived solely from this compound is not extensively reported, related studies on organosilica monoliths synthesized from precursors like bis(trimethoxysilyl)arenes mixed with tetramethoxysilane (TMOS) demonstrate the utility of this technique. These materials are characterized by their nitrogen and dibromomethane sorption measurements to evaluate their porosity.

Pore Volume and Pore Size Distribution: The analysis of the nitrogen isotherm, particularly the desorption branch, using methods like the Barrett-Joyner-Halenda (BJH) model, provides information about the total pore volume and the distribution of pore sizes. This is critical for applications where the porous architecture is key, such as in catalysis, separation, or as host matrices. For instance, in the synthesis of porous hollow organosilica particles, nitrogen adsorption-desorption measurements are essential for characterizing the shell's porosity after the removal of template cores nih.govrsc.org.

Table 1: Illustrative Porosimetry Data for Organosilica Materials This table presents hypothetical data based on typical values for similar organosilica materials to illustrate the output of Nitrogen Sorption analysis.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Organosilica Gel (tert-Butyl modified) | 350 | 0.65 | 7.4 |

| Mesoporous Organosilica | 520 | 0.98 | 7.5 |

Chromatographic and Separative Techniques

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. It is widely used for assessing the purity of the silane monomer and for monitoring the progress of reactions such as hydrolysis and condensation.

In a typical GC analysis, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification.

Purity Assessment: GC can effectively separate this compound from starting materials, by-products, or impurities. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity determination. PubChem entry for this compound indicates that GC-MS has been used for its characterization nih.gov.

Thermal and Surface Properties Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques like TGA and DSC are critical for evaluating the thermal stability, decomposition profile, and phase transitions of materials derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature, the amount of organic content in hybrid materials, and the presence of residual solvents or water. For coatings or polymers derived from this compound, TGA can reveal the temperature at which the tert-butyl groups or ethoxy-derived components degrade, providing insights into the material's operational temperature limits.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polymeric materials synthesized using this compound as a crosslinker or monomer, DSC can provide valuable information about the polymer's structure and morphology.

While specific TGA/DSC data for materials derived exclusively from this compound are scarce in the literature, the techniques are routinely applied to characterize the thermal properties of silane-based coatings and polymers mdpi.comnasa.gov.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. It is highly relevant for characterizing colloidal systems formed during the hydrolysis and condensation of this compound, which can lead to the formation of silica or organosilica nanoparticles.

DLS works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is related to its hydrodynamic radius via the Stokes-Einstein equation.

This technique is essential for monitoring particle growth during sol-gel synthesis and for assessing the stability of colloidal dispersions. Studies on silica nanoparticles surface-treated with other silanes have used DLS to characterize aggregation behavior as a function of various parameters, a methodology directly applicable to systems involving this compound psu.edu.

Table 2: Illustrative DLS Data for Colloidal Silica Systems This table provides example data that could be obtained from DLS analysis of nanoparticles synthesized using a silane precursor.

| Sample Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Initial Colloidal Suspension | 55.2 | 0.12 |

| After 24h Aging | 58.9 | 0.15 |

| After pH Adjustment | 150.4 (aggregated) | 0.45 |

Contact Angle Measurements for Wettability and Surface Energy

Contact angle measurements are a fundamental method for characterizing the wettability and surface energy of solid surfaces. When this compound is used to modify a surface or is a component of a coating, this technique can quantify the resulting hydrophobicity.

The contact angle is the angle at which a liquid/vapor interface meets a solid surface. A high contact angle with water (>90°) indicates a hydrophobic surface, while a low contact angle indicates a hydrophilic surface. The bulky, non-polar tert-butyl group is expected to impart significant hydrophobicity to surfaces.

By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the surface free energy of the solid can be calculated. This provides a quantitative measure of the surface's energetic properties. While specific data for this compound is limited, a patent suggests that coatings containing it can achieve a water contact angle of at least 70 degrees google.com. Research on similar long-chain alkyltriethoxysilanes, such as octyltriethoxysilane, has shown the formation of hydrophobic coatings with water contact angles as high as 135° researchgate.net. Another study on octyltriethoxysilane reported a water contact angle of 93.17° and a surface free energy of 23.8 mN/m, values which provide a reasonable estimate for the properties achievable with this compound modifications researchgate.net.

Table 3: Representative Contact Angle and Surface Energy Data for Silane-Modified Surfaces This table includes data for a structurally similar compound to illustrate the expected properties of a this compound modified surface.

| Surface Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|

| Octyltriethoxysilane | Glass | 93.17 | 23.8 |

| Octyltriethoxysilane | Cellulosic Material | 135 | N/A |

| This compound (Expected) | Silicon Wafer | >70 | Low |

Future Research Directions and Emerging Paradigms in Tert Butyl Triethoxy Silane Chemistry

Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of organosilanes, often relying on the energy-intensive Müller-Rochow process, is giving way to greener alternatives. mdpi.com Future research on tert-Butyl(triethoxy)silane is increasingly focused on developing synthetic routes that align with the principles of green chemistry, minimizing energy consumption and environmental impact.